molecular formula C8H13NO4 B055943 Methyl 2-cyano-4,4-dimethoxybutanoate CAS No. 113410-42-7

Methyl 2-cyano-4,4-dimethoxybutanoate

Cat. No. B055943
Key on ui cas rn: 113410-42-7
M. Wt: 187.19 g/mol
InChI Key: DOWUFBGICSGGOF-UHFFFAOYSA-N
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Patent
US04803284

Procedure details

A vigorously stirred suspension of sodium hydride (36 g, 1.5 mole) in a mixture of 1400 ml of anhydrous N,N-dimethylformamide and 450 ml of anhydrous benzene was cooled to -10° C. under an argon atmosphere and methyl cyanoacetate (163.5 g, 1.65 mole) dissolved in 150 ml of anhydrous benzene was added dropwise over a period of 60 minutes. The temperature of this solution was allowed to slowly reach the room temperature and further stirred for 60 minutes until all the sodium hydride dissolved. A solution of bromoacetaldehyde dimethyl acetal (228.2 g, 1.35 mole) was added at once and the temperature of the reaction mixture was slowly rised to about 100° C. over a period of 60 minutes and further maintained for additional 120 minutes until the precipitation of all NaBr occurred. The solution was filtered, and the filtrate was concentrated to a small volume by evaporation under vacuum and then partitioned between ether and water. The ether portion was washed with water, dried over anhydrous Na2SO4 which was then removed by filtration, and evaporated to leave a liquid residue. This liquid was distilled at reduced pressure. The fraction distilling at 65°-68° C. and 0.15 Torr was collected yielding 83.2 g (32.9% theory).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
163.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
228.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1400 mL
Type
solvent
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:4].[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13]Br.[Na+].[Br-]>CN(C)C=O.C1C=CC=CC=1>[C:3]([CH:5]([CH2:13][CH:12]([O:15][CH3:16])[O:11][CH3:10])[C:6]([O:8][CH3:9])=[O:7])#[N:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
163.5 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
228.2 g
Type
reactant
Smiles
COC(CBr)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Br-]
Step Six
Name
Quantity
1400 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
the room temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a small volume by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
WASH
Type
WASH
Details
The ether portion was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 which
CUSTOM
Type
CUSTOM
Details
was then removed by filtration
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a liquid residue
DISTILLATION
Type
DISTILLATION
Details
This liquid was distilled at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 65°-68° C.
CUSTOM
Type
CUSTOM
Details
0.15 Torr was collected
CUSTOM
Type
CUSTOM
Details
yielding 83.2 g (32.9% theory)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(#N)C(C(=O)OC)CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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